molecular formula C29H46O4 B1594441 Smilagenin acetate CAS No. 4947-75-5

Smilagenin acetate

Cat. No. B1594441
CAS RN: 4947-75-5
M. Wt: 458.7 g/mol
InChI Key: LVRAKYNQYKVPIK-BSPYNPCNSA-N
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Description

Smilagenin acetate is a sapogenin derivative extracted from patent US20030004147A1. It increases the expression of acetylcholine m2 receptors and can be used for the research of dementia .


Synthesis Analysis

Smilagenin Transformation Products Under Lewis Acid Catalysis in Acetic Anhydride and Synthesis of 23-Acetyl-Spirostanols .


Molecular Structure Analysis

The molecular formula of Smilagenin acetate is C29H46O4 . The molecular weight is 458.7 g/mol . The IUPAC name is [(1R,2S,4S,5’R,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl] acetate .


Chemical Reactions Analysis

The sarsasapogenin released by hydrolysis and the smilagenin produced by its epimerisation, migrate into the chloroform phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of Smilagenin acetate include a molecular weight of 458.7 g/mol, a molecular formula of C29H46O4, and a XLogP3-AA of 7.1 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

Smilagenin acetate, derived from plants like Smilax china L., has been extensively studied for its anti-inflammatory and analgesic properties. Research indicates that smilagenin acetate may play a crucial role in mitigating inflammation and pain. For instance, studies have demonstrated that smilagenin and its derivatives exhibit significant anti-inflammatory activities by inhibiting enzymes involved in the inflammatory process. Additionally, these compounds have been shown to possess analgesic effects, potentially offering relief from pain without the side effects associated with conventional drugs (Khan et al., 2009).

Neuroprotective and Memory Enhancement

Smilagenin acetate also exhibits promising neuroprotective effects. It has been reported to improve memory in aged rats by enhancing the stability of muscarinic receptor subtype 1 (M1) mRNA, which plays a significant role in cognitive function. This suggests that smilagenin acetate could potentially be used in the treatment of memory-related disorders, such as Alzheimer's disease, by promoting the health and function of neuronal cells (Hu et al., 2010).

Antioxidant Activities

The antioxidant properties of smilagenin acetate have been highlighted in several studies. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases. Smilagenin and its derivatives have been found to exhibit strong free radical scavenging activities, suggesting their potential as natural antioxidants for health promotion and disease prevention (Ozsoy et al., 2008).

Antiproliferative Effects

Research into smilagenin acetate has also explored its antiproliferative effects, particularly in the context of cancer. Studies have shown that smilagenin derivatives can inhibit the proliferation of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. This antiproliferative activity, coupled with minimal toxicity to normal cells, underscores the therapeutic potential of smilagenin acetate in oncology (Hamid et al., 2016).

Nephroprotective and Anti-hyperuricemic Effects

Furthermore, smilagenin acetate has been identified for its nephroprotective and anti-hyperuricemic effects. Studies indicate that compounds derived from Smilax china L. can mitigate hyperuricemia and protect the kidneys from damage, which is particularly beneficial for patients with gout or kidney diseases. These findings suggest the potential of smilagenin acetate in treating metabolic disorders affecting the kidneys (Chen et al., 2011).

Safety And Hazards

Smilagenin acetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Smilagenin induces expression and epigenetic remodeling of BDNF in Alzheimer’s disease . It is also found to be neuroprotective against beta-amyloid and glutamate damage which contributes to Alzheimer’s disease and reverses the changes in the area of the brain involved in Parkinson’s disease .

properties

IUPAC Name

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRAKYNQYKVPIK-BSPYNPCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Smilagenin acetate

CAS RN

4947-75-5, 35319-91-6
Record name Isosarsasapogenin, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SMILAGENIN, ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SMILAGENIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
I Scheer, RB Kostic, E Mosettig - Journal of the American …, 1955 - ACS Publications
… The saponification of smilagenin acetate (from Nutritional Biochemicals Corp., Cleveland, Ohio) afforded smilagenin (V) of such purity that further purification was not necessary. …
Number of citations: 17 pubs.acs.org
MA Iglesias-Arteaga, GA Velázquez-Huerta - Tetrahedron letters, 2005 - Elsevier
… 3(h), 3(k)), we decided to explore the reaction of iodosobenzene with (25R)-3α-acetoxy-5β-spirostan-23-one (23-oxo-3-epi-smilagenin acetate 1). 3k … In summary, we have found that the spiroketal …
Number of citations: 32 www.sciencedirect.com
GR Pettit, TR Kasturi - The Journal of Organic Chemistry, 1961 - ACS Publications
… Surprisingly, reduction of smilagenin acetate with a boron … -catalyzed reduction of smilagenin acetate appeared to contain an … The 3/3-configuration of the smilagenin acetate reduction …
Number of citations: 28 pubs.acs.org
SN Farmer, GAR Kon - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… A by-product in the oxidation of smilagenin acetate is an acid, evidently analogous to the triketo-acid isolated by Jacobs and Simpson (Zoc. cit.) in their degradation of deoxysar- …
Number of citations: 9 pubs.rsc.org
JHC Lui, EJ Staba - Phytochemistry, 1979 - Elsevier
… VII-smilagenin acetate (5fi,20a,22a,25p-spirostan-3fi-o1 acetate) Sodium glycocholate and … Lanosterol, cholesteryl acetate and smilagenin acetate stock solutions were 25 mg/ml DMF. …
Number of citations: 69 www.sciencedirect.com
RE Marker, RB Wagner, PR Ulshafer… - Journal of the …, 1943 - ACS Publications
… genin, resembling hecogenin, has three polymorphic forms melting at 243, 254 and 264, and its acetate, resembling sarsasapogenin acetate and smilagenin acetate, has three forms …
Number of citations: 139 pubs.acs.org
PA McCarthy - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
… Tigogenin acetate @J could be distinguished from smilagenin acetate (1) by proton and carbon … To the limits of detection, no diosgenin acetate or smilagenin acetate was observed. …
GR Pettit, DM Piatak - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… In a typical experiment smilagenin acetate (Ib, 10. 0 g) was converted into 38-acetoxy-20-… Degradation of smilagenin acetate to ketone I1 was repeated a number of times, with similar …
Number of citations: 3 cdnsciencepub.com
O Ekundayo - 1971 - huskiecommons.lib.niu.edu
… The material was also converted to smilagenin acetate (with acetic anhydride-pyridine) and to smilagenone by hydrolysis then oxidation of the acetate. Both derivatives were …
Number of citations: 0 huskiecommons.lib.niu.edu
ME Wall, S Serota, LP Witnauer - Journal of the American …, 1955 - ACS Publications
… Acetylation of the impure “synthetic” smilagenin (IV) gave smilagenin acetate (VII) which after several crystallizations had properties identical in all respects, including X-ray patterns with …
Number of citations: 26 pubs.acs.org

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